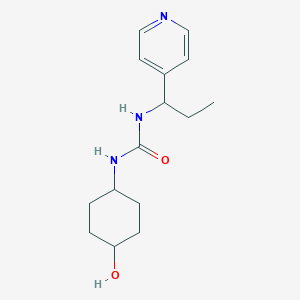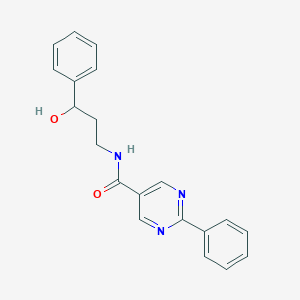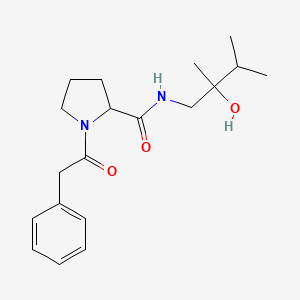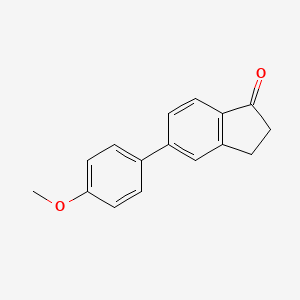![molecular formula C18H23FN4O2 B6640440 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea](/img/structure/B6640440.png)
1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. FIIN-3 is a potent and selective inhibitor of FGFR (fibroblast growth factor receptor) kinases, which are involved in the regulation of cell growth, differentiation, and survival. In
Wirkmechanismus
1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea selectively binds to the ATP-binding site of FGFR kinases and inhibits their activity. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival. This compound has been shown to be highly selective for FGFR kinases compared to other receptor tyrosine kinases, which reduces the potential for off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the proliferation and survival of cancer cells in vitro and in vivo. In addition, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for their growth and survival. Moreover, this compound has been shown to reduce bone loss in animal models of osteoporosis and to attenuate pulmonary fibrosis in a mouse model.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has several advantages for lab experiments. It is a potent and selective inhibitor of FGFR kinases, which makes it a valuable tool for studying the role of FGFR signaling in various biological processes. This compound has also been shown to be effective in various preclinical models, which increases its potential for therapeutic applications. However, this compound has some limitations as well. It is a small molecule inhibitor, which limits its ability to target intracellular FGFR signaling. In addition, this compound has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has opened up new avenues for research in the field of FGFR signaling. Future studies could focus on developing more potent and selective FGFR inhibitors based on the structure of this compound. In addition, studies could investigate the potential of this compound in combination with other cancer therapies to enhance their effectiveness. Moreover, further studies could explore the potential of this compound in treating other diseases such as diabetes and Alzheimer's disease, which have been linked to dysregulated FGFR signaling.
Synthesemethoden
The synthesis of 1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea involves the reaction of 3-fluoro-4-iodoaniline with 1-(2-bromoethyl)-3-(3-hydroxycyclohexyl)urea in the presence of a palladium catalyst. The resulting product is then treated with imidazole to obtain this compound. The synthesis of this compound has been optimized to yield a high purity product with good reproducibility.
Wissenschaftliche Forschungsanwendungen
1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea has been extensively studied in various preclinical models for its potential therapeutic applications. FGFR kinases are known to be involved in the development and progression of various types of cancer, including breast, lung, and prostate cancer. This compound has shown promising results in inhibiting the growth and survival of cancer cells in vitro and in vivo. In addition, this compound has also been investigated for its potential to treat other diseases such as osteoporosis and pulmonary fibrosis.
Eigenschaften
IUPAC Name |
1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxycyclohexyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c19-16-9-14(4-5-17(16)23-7-6-20-12-23)11-22-18(25)21-10-13-2-1-3-15(24)8-13/h4-7,9,12-13,15,24H,1-3,8,10-11H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODDNOPNYRNSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CNC(=O)NCC2=CC(=C(C=C2)N3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]-2,2-dimethylpropanamide](/img/structure/B6640369.png)
![1-[(3-Hydroxycyclohexyl)methyl]-3-[3-(1-methylimidazol-2-yl)phenyl]urea](/img/structure/B6640375.png)
![[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone](/img/structure/B6640380.png)
![1-[3-(2-fluoro-N-methylanilino)propyl]-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B6640391.png)
![2-[(4-Pyrazin-2-yloxyphenyl)methylamino]ethanol](/img/structure/B6640396.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]quinoline-4-carboxamide](/img/structure/B6640404.png)
![3-amino-N-[2-(furan-2-yl)-2-hydroxypropyl]pyrazine-2-carboxamide](/img/structure/B6640414.png)
![3-[[(4-Hydroxycyclohexyl)-[(5-methyl-1,3-oxazol-2-yl)methyl]amino]methyl]phenol](/img/structure/B6640432.png)


![1-[(3-Hydroxycyclohexyl)methyl]-3-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]urea](/img/structure/B6640447.png)
![1-[1-(2-Chlorophenyl)piperidin-3-yl]-3-(4-hydroxy-3-methylbutan-2-yl)urea](/img/structure/B6640450.png)